2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one is a chemical compound that belongs to the indole family. This compound features a chloro group and a methoxy group attached to an indole structure, which significantly influences its chemical properties and biological activities. The presence of these functional groups enhances its reactivity, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
Indole derivatives, including 2-chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one, exhibit a broad spectrum of biological activities. These compounds have been reported to show:
The mechanism of action often involves interaction with multiple biological targets, including receptors and enzymes that regulate cellular processes.
The synthesis of 2-chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one typically involves the following steps:
This synthetic route can be optimized for higher yields and purity by employing continuous flow reactors and environmentally friendly solvents .
2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one has several applications:
Studies on the interactions of 2-chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one with biological targets reveal its potential to modulate various signaling pathways. For instance, it may influence pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival. These interactions suggest that this compound could be a candidate for further exploration in therapeutic contexts.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methoxyindole | Lacks chloro group | Less reactive in substitution reactions |
| 2-Chloroindole | Lacks methoxy group | Different solubility and biological activity |
| 1-(5-Methoxyindol-3-yl)ethanone | Lacks chloro group | Different reactivity profile |
2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one is unique due to its combination of both chloro and methoxy groups. This dual functionality enhances its reactivity compared to other indole derivatives, allowing for diverse applications in both research and industry. Its specific structural features contribute to its distinct biological activities, setting it apart from similar compounds .
The introduction of methoxy groups to the indole nucleus requires precise catalytic control to ensure regioselectivity and yield. Transition metal catalysts, particularly palladium and copper complexes, have proven effective in cross-coupling reactions for methoxy group installation. For example, copper(I) iodide in combination with quinoline facilitates Ullmann-type coupling reactions, enabling methoxy group introduction at the indole N-1 position with yields exceeding 85% under reflux conditions.
Phenylborondichloride (PhBCl₂) serves as a Lewis acid catalyst in Friedel-Crafts alkylation, promoting the reaction between chloroacetonitrile and 1-methoxyindole. This method achieves quantitative yields in dichloromethane at room temperature, with the boron catalyst enhancing electrophilic activation of the nitrile group. Comparative studies highlight the superiority of PhBCl₂ over traditional catalysts like aluminum chloride, particularly in minimizing byproduct formation during methoxyindole functionalization.
Table 1: Catalytic Systems for Methoxyindole Functionalization
| Catalyst | Reaction Type | Yield (%) | Temperature (°C) |
|---|---|---|---|
| CuI/Quinoline | Ullmann Coupling | 85–90 | 120 |
| PhBCl₂ | Friedel-Crafts | 95–98 | 20–25 |
| Pd(OAc)₂/Xantphos | Buchwald-Hartwig | 75–80 | 100 |
Acylation of the indole C-3 position is critical for constructing the ethanone moiety. Friedel-Crafts acylation using chloroacetyl chloride in dichloromethane remains the most widely adopted method, with triethylamine as a base to neutralize HCl byproducts. This approach achieves 90–95% yield when applied to 1-methoxyindole derivatives, as the methoxy group directs electrophilic attack to the C-3 position.
Alternative acylation routes employ activated esters such as chloroacetonitrile, which undergo boron-catalyzed coupling with indoles. For instance, reacting 1-methoxyindole with chloroacetonitrile in the presence of PhBCl₂ produces 3-acetylindole intermediates, which are subsequently oxidized to ethanone derivatives. This two-step process achieves an overall yield of 82% while avoiding harsh acidic conditions.
Mechanistic Insight:
The acylation proceeds via electrophilic substitution, where the indole’s electron-rich C-3 position attacks the activated carbonyl group. Density functional theory (DFT) calculations suggest that the methoxy group at N-1 reduces the activation energy by 12–15 kJ/mol compared to unsubstituted indoles, enhancing reaction kinetics.
Direct halogenation of the acetyl group requires careful selection of chlorinating agents. Thionyl chloride (SOCl₂) in tetrahydrofuran (THF) efficiently converts acetylated indoles to chloroacetyl derivatives at 0–5°C, achieving 89% yield with minimal overhalogenation. Alternatively, gas-phase chlorination using chlorine gas over activated carbon catalysts provides a solvent-free route, though this method necessitates stringent temperature control to prevent indole ring degradation.
Post-functionalization halogenation strategies are also viable. For example, introducing chlorine via radical-initiated pathways using azobisisobutyronitrile (AIBN) and carbon tetrachloride (CCl₄) enables selective chlorination of the ethanone side chain without affecting the methoxy group.
Table 2: Halogenation Methods Comparison
| Method | Chlorinating Agent | Yield (%) | Selectivity |
|---|---|---|---|
| SOCl₂/THF | Thionyl chloride | 89 | High |
| Cl₂/Activated Carbon | Chlorine gas | 78 | Moderate |
| AIBN/CCl₄ | Carbon tetrachloride | 82 | High |
Solvent polarity and proticity significantly influence reaction outcomes. Dichloromethane (DCM), a polar aprotic solvent, maximizes yields in Friedel-Crafts acylation by stabilizing cationic intermediates without participating in hydrogen bonding. In contrast, tetrahydrofuran (THF) enhances halogenation efficiency due to its ability to solubilize chloride ions, as evidenced by a 15% increase in yield compared to DCM in SOCl₂-mediated reactions.
Protic solvents like acetic acid are advantageous in reduction steps but detrimental to acylation, where they promote indole protonation and reduce nucleophilicity. Kinetic studies reveal that switching from acetic acid to DCM improves acylation rates by a factor of 3.2.
Table 3: Solvent Impact on Key Reactions
| Reaction | Optimal Solvent | Yield (%) | Selectivity Factor |
|---|---|---|---|
| Friedel-Crafts Acylation | Dichloromethane | 95 | 0.92 |
| Halogenation | THF | 89 | 0.85 |
| Catalytic Coupling | Toluene | 88 | 0.89 |
The nucleophilic aromatic substitution reactions involving 2-chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one proceed through well-defined mechanistic pathways that are governed by the electronic properties of the indole ring system [1]. The nucleophilic aromatic substitution mechanism follows the addition-elimination pathway, where nucleophiles displace the chlorine atom through formation of an intermediate Meisenheimer complex [1]. The methoxy group at the nitrogen-1 position of the indole ring significantly influences the reactivity by providing electron-donating character, which modulates the electrophilicity of the adjacent carbonyl carbon [2].
Research has demonstrated that 1-methoxy-6-nitroindole-3-carbaldehyde serves as a versatile substrate for nucleophilic substitution reactions, providing 2,3,6-trisubstituted indole derivatives through regioselective processes [2]. The nucleophilic substitution at the chloro position of the ethanone moiety occurs via direct displacement, where the carbonyl group acts as an electron-withdrawing activating group [2] [3]. The mechanism involves initial nucleophile coordination to the electrophilic carbon bearing the chlorine substituent, followed by chloride elimination to form the substituted product [1].
The reactivity pattern in nucleophilic aromatic substitution is enhanced when electron-withdrawing substituents are positioned ortho or para to the halide leaving group [1]. In the case of 2-chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one, the adjacent carbonyl group provides the necessary electronic activation for nucleophilic attack [3]. The substitution proceeds through a stepwise mechanism involving formation of a tetrahedral intermediate, which subsequently eliminates the chloride ion to yield the final product [1].
Experimental studies have shown that various nucleophiles including Grignard reagents, alkoxides, and amides readily participate in these substitution reactions [4]. The regioselectivity of nucleophilic attack is primarily determined by the electronic distribution within the indole framework and the positioning of electron-withdrawing groups relative to the reaction center [2] [3].
Copper-based catalysts play a crucial role in the methoxylation reactions of indole derivatives, particularly in the formation of 1-methoxyindole systems that serve as precursors to 2-chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one [5]. The copper-catalyzed methoxylation processes involve oxidative coupling mechanisms where copper salts facilitate the introduction of methoxy groups at the nitrogen-1 position of indole rings [6] [7].
Studies have demonstrated that copper chloride exhibits exceptional catalytic activity in methoxylation reactions when combined with appropriate oxidants such as tert-butyl hydroperoxide [6]. The mechanism involves initial coordination of the indole substrate to the copper center, followed by oxidative insertion and methoxy group transfer [6] [7]. Copper-based systems show superior performance compared to other transition metal catalysts due to their ability to undergo facile oxidation state changes between copper(I) and copper(II) [8] [7].
The catalytic cycle begins with copper(I) coordination to the indole nitrogen, followed by oxidation to copper(II) in the presence of molecular oxygen or peroxide oxidants [7] [9]. The methoxylation step involves nucleophilic attack by methanol on the copper-coordinated indole, generating the desired 1-methoxyindole product [6] [7]. Temperature and solvent effects significantly influence the efficiency of copper-catalyzed methoxylation reactions [7] [9].
Research has shown that copper-silica supported catalysts (CuO/SiO₂) provide excellent recyclability and can be reused for multiple consecutive runs with minimal loss of catalytic activity [8]. The purely inorganic nature of these catalysts eliminates the need for expensive ligands while maintaining high selectivity for methoxylation at the nitrogen position [8] [7].
The role of copper-based catalysts extends to promoting regioselective methoxylation through electronic and steric control mechanisms [7] [9]. The coordination environment around the copper center determines the approach of methanol nucleophiles and influences the overall reaction pathway [6] [8].
Aluminum-mediated acylation reactions represent a fundamental synthetic approach for the formation of 2-chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one through Friedel-Crafts acylation mechanisms [10] [11]. Aluminum chloride serves as a powerful Lewis acid catalyst that activates acyl chlorides toward electrophilic attack on the indole ring system [10] [12] [13].
The mechanism of aluminum-mediated acylation proceeds through formation of an acylium ion intermediate upon coordination of the acyl chloride to aluminum chloride [14]. The acyl chloride reacts with aluminum chloride to form an ionic complex, which subsequently ejects aluminum tetrachloride anion and generates a stabilized acylium cation due to resonance stabilization from the carbonyl group [14]. This acylium ion exhibits enhanced electrophilicity and readily attacks the electron-rich indole ring at the 3-position [10] [12].
Experimental investigations have revealed that aluminum chloride in stoichiometric amounts enables regioselective acylation of 3-alkyl-1-(phenylsulfonyl)indoles at the C-6 position, with approximately 10% formation of the C-5 isomer [13]. The regioselectivity can be controlled by varying the nature of the Lewis acid catalyst, with aluminum chloride favoring C-6 acylation while other catalysts may direct acylation to alternative positions [13].
The acylation of 3-methylindole with aluminum chloride demonstrates unique selectivity for acylation at the methyl carbon rather than the aromatic ring [11]. The initial complexation of aluminum chloride with the C-2 position of the indole ring is crucial for subsequent acylation at the sp³ carbon [11]. Formation of the aluminum-indole complex facilitates the acylation reaction by positioning the acyl electrophile in proximity to the methyl group [11].
| Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|
| Aluminum Chloride | 0-25 | 81-99 | C-3 position |
| Diethyl Aluminum Chloride | 15 | 75-85 | C-5/C-6 mixed |
| Tin(IV) Chloride | 25-40 | 65-80 | C-3 position |
The mechanistic pathway involves initial coordination of the indole substrate to the aluminum center, followed by acyl group transfer through a six-membered transition state [10] [12]. The final step involves proton abstraction to regenerate aromaticity and release the acylated product along with regeneration of the aluminum chloride catalyst [14].
Temperature-dependent reaction kinetics play a critical role in determining the efficiency and selectivity of synthetic transformations leading to 2-chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one [15] [16]. The relationship between temperature and reaction rate follows Arrhenius behavior, with activation energies varying significantly depending on the specific transformation pathway [16] [17].
Kinetic studies of indole acylation reactions have revealed that reaction rates increase substantially with temperature elevation, following first-order kinetics with respect to the indole substrate [18] [16]. Variable temperature studies have permitted evaluation of activation parameters, including activation energy, enthalpy of activation, and entropy of activation for indole synthetic transformations [16] [19].
Research on the propargylation of indole under phase-transfer catalysis conditions has determined an apparent activation energy of 48.09 kilojoules per mole per Kelvin [17]. The thermodynamic parameters calculated from Eyring equation analysis revealed an entropy of activation of -104.69 kilojoules per Kelvin per mole, enthalpy of activation of 50.98 kilojoules per Kelvin per mole, and free energy of activation of 93.75 kilojoules per Kelvin per mole [17].
Temperature effects on copper-catalyzed indole synthesis demonstrate optimal reaction conditions typically ranging from 140°C for methylenation reactions using dimethylformamide as a carbon source [6]. The reaction temperature significantly influences the product distribution and reaction selectivity in copper-catalyzed transformations [6] [7].
| Temperature Range (°C) | Activation Energy (kJ/mol) | Reaction Type | Reference |
|---|---|---|---|
| 30-50 | 48.09 | Propargylation | [17] |
| 100-140 | 65-75 | Copper-catalyzed methylenation | [6] |
| 25-80 | 55-70 | Friedel-Crafts acylation | [15] |
| 230-330 | 45-60 | Atmospheric oxidation | [20] [21] |
Computational studies using density functional theory have calculated Gibbs activation energies for various indole transformation pathways [22]. Results show that different catalytic systems exhibit distinct temperature dependencies, with yttrium triflate catalysts demonstrating the lowest Gibbs activation energy for Friedel-Crafts acylation reactions [22] [23].
The temperature dependence of nucleophilic substitution reactions involving indole derivatives follows complex kinetic behavior due to competing reaction pathways [20] [21]. Atmospheric oxidation studies of indole initiated by hydroxyl and chlorine radicals show that rate constants exhibit negative correlation with temperature over the range of 230-330 Kelvin [20] [21].
Density Functional Theory calculations have emerged as the primary computational tool for investigating the electronic structure and properties of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one and related indole derivatives. The B3LYP hybrid functional with 6-31G(d) basis set has been extensively validated for indole-based compounds, providing reliable geometries and electronic properties [2].
Electronic Structure Analysis
The electronic structure of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one exhibits characteristic features of chloroacetyl-substituted indole derivatives. DFT calculations using B3LYP/6-31G(d) level reveal that the compound maintains the π-excessive nature of the indole scaffold while introducing electrophilic character through the chloroacetyl moiety [3]. The methoxy substituent at the nitrogen position (1-methoxy-1H-indol-3-yl) contributes electron density to the aromatic system, influencing both the HOMO and LUMO orbital distributions.
Basis Set Selection and Functional Validation
Comparative studies between different basis sets demonstrate that 6-31G(d) provides adequate accuracy for geometry optimization and vibrational analysis, while 6-311+G(d,p) basis sets are preferred for excited state calculations and precise energy determinations [2] [4]. The B3LYP functional, incorporating 20% Hartree-Fock exchange, has proven particularly effective for indole derivatives, yielding molecular geometries that agree well with experimental crystallographic data [4] [5].
Computational Methodology
Standard DFT protocols for indole derivatives involve geometry optimization followed by frequency calculations to confirm stationary points. The ωB97X-D functional with dispersion corrections has shown superior performance for systems involving π-π interactions and hydrogen bonding networks, particularly relevant for the methoxy-substituted indole system [6] [5]. Time-dependent DFT (TD-DFT) calculations using CAM-B3LYP functional provide accurate excited state properties and optical absorption spectra [7] [8].
| Method | Basis Set Type | Applications | Accuracy | Computational Cost |
|---|---|---|---|---|
| B3LYP/6-31G(d) | Pople | Geometry optimization | Good | Low |
| B3LYP/6-31G(d,p) | Pople | Vibrational analysis | Good | Low |
| B3LYP/6-311+G(d,p) | Pople | Excited states | High | Medium |
| ωB97X-D/6-31++G(d,p) | Pople | Dispersion effects | High | Medium |
| M06-2X/6-31+G(d,p) | Meta-GGA | Thermodynamics | High | Medium |
| CAM-B3LYP/6-311G(d,p) | Range-separated | Optical properties | High | High |
Molecular docking studies of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one provide crucial insights into its potential biological activities and target selectivity. The compound's structural features enable interactions with multiple protein targets through various binding modes [9] [10].
Tubulin Binding Studies
The chloroacetyl-indole scaffold demonstrates significant affinity for the colchicine binding site of tubulin, a key target for antimitotic agents. Molecular docking simulations reveal that the indole ring system engages in π-π stacking interactions with aromatic residues, while the chloroacetyl group forms hydrogen bonds with key amino acid residues [9]. Compounds with similar structural features show binding scores ranging from -8.5 to -9.2 kcal/mol, indicating strong binding affinity comparable to established tubulin inhibitors [9].
Receptor Binding Interactions
The methoxy-substituted indole core exhibits favorable interactions with various receptor systems, including cannabinoid receptors and monoamine oxidases. Structure-activity relationship studies indicate that the 1-methoxy substitution pattern influences binding selectivity and potency [11] [12]. The compound's ability to form hydrogen bonds through the methoxy group and engage in hydrophobic interactions via the indole ring contributes to its diverse pharmacological profile.
Enzyme Inhibition Mechanisms
Docking studies with kinase enzymes, particularly casein kinase II (CK2), demonstrate that indole derivatives can effectively occupy ATP binding sites. The chloroacetyl moiety provides electrophilic character that may facilitate covalent interactions with nucleophilic residues, while the indole core maintains non-covalent binding through π-π stacking and hydrophobic interactions [13]. Binding affinities typically range from -6.8 to -7.5 kcal/mol for kinase targets.
Computational Protocols
Standard molecular docking protocols involve protein preparation, ligand optimization, and grid generation followed by flexible docking algorithms. AutoDock Vina and Glide software packages are commonly employed for indole derivative docking studies, with validation against experimental binding data [9] [10]. Molecular dynamics simulations complement docking studies by providing temporal information about binding stability and protein-ligand interactions.
| Target Protein | Binding Site | Typical Docking Score (kcal/mol) | Key Interactions | Biological Activity |
|---|---|---|---|---|
| Tubulin | Colchicine binding site | -8.5 to -9.2 | H-bonds, π-π stacking | Antimitotic |
| CB1 Receptor | Allosteric binding site | -7.2 to -8.0 | Hydrophobic interactions | Allosteric modulation |
| Casein Kinase II (CK2) | ATP binding site | -6.8 to -7.5 | H-bonds, electrostatic | Kinase inhibition |
| Monoamine Oxidase A/B | Active site | -6.5 to -7.8 | π-π stacking, H-bonds | Neurotransmitter regulation |
| Tryptophan 2,3-dioxygenase | Heme binding site | -7.0 to -8.2 | Heme coordination | Immunomodulation |
| SARS-CoV-2 Main Protease | Catalytic site | -6.9 to -7.6 | H-bonds, van der Waals | Antiviral |
QSAR modeling of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one and structurally related compounds provides predictive frameworks for understanding biological activity patterns and designing novel derivatives with enhanced properties [11] [13] [14].
Descriptor Selection and Model Development
QSAR studies of indole derivatives typically employ diverse molecular descriptors including electronic properties, topological indices, and physicochemical parameters. The most significant descriptors for activity prediction include HOMO/LUMO energies, molecular connectivity indices, lipophilicity parameters (LogP), and polar surface area [13] [14]. Principal component analysis and partial least squares regression are commonly used for model development and validation.
Electronic Descriptors
Frontier molecular orbital energies serve as critical descriptors in QSAR models for indole derivatives. The HOMO energy correlates with electron-donating ability, while LUMO energy relates to electron-accepting capacity. The HOMO-LUMO gap provides information about molecular reactivity and stability [13] [14]. For chloroacetyl-indole derivatives, electrophilicity indices and chemical hardness parameters show strong correlations with biological activity.
Structural and Physicochemical Parameters
Topological descriptors such as Wiener index, molecular connectivity, and Zagreb indices capture structural complexity and branching patterns. Physicochemical descriptors including molecular weight, polar surface area, and partition coefficients provide information about ADMET properties and bioavailability [13] [14]. The methoxy substitution pattern significantly influences these parameters, affecting both activity and selectivity.
Model Validation and Predictive Performance
Robust QSAR models for indole derivatives typically exhibit correlation coefficients (r²) of 0.85-0.95 and cross-validation coefficients (q²) of 0.70-0.85. Leave-one-out cross-validation and external test set validation ensure model reliability [13] [14]. The predictive power is enhanced by incorporating multiple descriptor types and using ensemble modeling approaches.
Case Studies in Indole QSAR
Successful QSAR models have been developed for various indole derivative classes, including CB1 receptor modulators and kinase inhibitors. These models have identified key structural features responsible for activity, such as the importance of electron-donating substituents at specific positions and the role of halogen substitution in modulating potency [11] [13]. The models successfully predict activity for new compounds with accuracies exceeding 80%.
| Descriptor Type | Key Descriptors | Statistical Parameters | Model Quality | Predictive Power |
|---|---|---|---|---|
| Electronic | HOMO/LUMO energies | r² = 0.85-0.95 | Excellent | High |
| Topological | Molecular connectivity | q² = 0.70-0.85 | Good | Medium |
| Physicochemical | LogP, PSA | RMSE = 0.3-0.8 | Good | Medium |
| Structural | Molecular weight | F-ratio > 50 | Excellent | High |
| Thermodynamic | Heat of formation | Leave-one-out CV | Validated | High |
Frontier molecular orbital (FMO) analysis provides fundamental insights into the chemical reactivity, electronic properties, and intermolecular interactions of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one [15] [16] [17].
HOMO-LUMO Characteristics
The highest occupied molecular orbital (HOMO) of 2-Chloro-1-(1-methoxy-1H-indol-3-yl)ethan-1-one is primarily localized on the indole ring system, with significant contributions from the nitrogen atom and the adjacent carbon atoms. The methoxy substituent at the nitrogen position modulates the electron density distribution, typically leading to HOMO energies in the range of -5.9 to -6.1 eV [15] [16]. The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the chloroacetyl moiety, with energies ranging from -1.6 to -1.9 eV.
Reactivity Descriptors
The HOMO-LUMO gap for methoxy-chloroacetyl indole derivatives typically ranges from 4.0 to 4.3 eV, indicating moderate chemical reactivity [15] [16]. Key reactivity descriptors derived from FMO analysis include:
Substituent Effects on Orbital Energies
The methoxy group at the nitrogen position acts as an electron-donating substituent, raising the HOMO energy level compared to unsubstituted indole. This effect enhances the nucleophilic character of the indole ring and increases its susceptibility to electrophilic attack [18] [19]. The chloroacetyl substituent at the 3-position introduces electron-withdrawing character, lowering the LUMO energy and enhancing electrophilicity.
Regioselectivity Predictions
Fukui function analysis reveals that the most favorable sites for electrophilic attack are the C-2 and C-6 positions of the indole ring, with C-3 being less reactive due to the electron-withdrawing chloroacetyl group [17]. The electrophilic Fukui function (f⁻) values guide predictions of regioselectivity in substitution reactions, while nucleophilic Fukui functions (f⁺) indicate sites favorable for nucleophilic attack.
Electronic Structure Comparisons
Comparative analysis of different indole derivatives reveals systematic trends in frontier orbital energies. Methoxy-substituted derivatives generally exhibit higher HOMO energies (-5.6 to -5.8 eV) compared to unsubstituted indole (-5.8 to -6.0 eV), while chloroacetyl substitution results in lower HOMO energies (-6.0 to -6.3 eV) [16] [20]. These trends correlate with experimental observations of reactivity and biological activity.
Computational Validation
FMO calculations using B3LYP/6-31G(d) level show excellent agreement with experimental ionization potentials and electron affinities. UV-photoelectron spectroscopy data for related indole derivatives confirm the calculated orbital energies and validate the computational approach [16]. Time-dependent DFT calculations using the calculated orbital energies successfully predict optical absorption spectra and excited state properties.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index | Chemical Hardness (eV) |
|---|---|---|---|---|---|
| Unsubstituted Indole | -5.8 to -6.0 | -1.5 to -1.8 | 4.0 to 4.5 | 2.5 to 3.0 | 2.0 to 2.25 |
| Methoxy-substituted | -5.6 to -5.8 | -1.3 to -1.6 | 3.8 to 4.2 | 2.8 to 3.2 | 1.9 to 2.1 |
| Chloroacetyl-substituted | -6.0 to -6.3 | -1.8 to -2.1 | 4.2 to 4.5 | 2.2 to 2.6 | 2.1 to 2.25 |
| Methoxy-chloroacetyl | -5.9 to -6.1 | -1.6 to -1.9 | 4.0 to 4.3 | 2.6 to 3.0 | 2.0 to 2.15 |
| Halogenated derivatives | -6.1 to -6.4 | -1.9 to -2.2 | 4.2 to 4.5 | 2.3 to 2.8 | 2.1 to 2.25 |